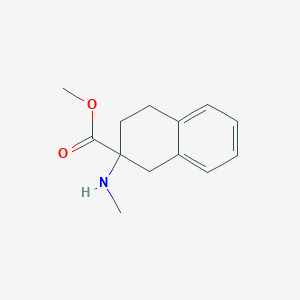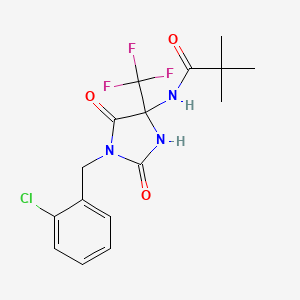![molecular formula C17H18FN3O B12634287 (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 921230-79-7](/img/structure/B12634287.png)
(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona es un compuesto orgánico complejo que presenta un grupo fluoropiridina y un anillo de piperazina sustituido con un grupo metilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Fluoropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona generalmente implica la reacción de 2-fluoropiridina con 4-(4-metilfenil)piperazina en condiciones específicas. La reacción se lleva a cabo a menudo en presencia de una base como el carbonato de potasio y un disolvente como la dimetilformamida (DMF). La mezcla se calienta para facilitar la reacción, lo que lleva a la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Fluoropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el grupo fluoropiridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en DMF para la sustitución nucleofílica.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de ácido carboxílico, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
1-(2-Fluoropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles interacciones con objetivos biológicos.
Medicina: Explorado por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Fluoropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona involucra su interacción con objetivos moleculares específicos. El grupo fluoropiridina puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo de piperazina puede interactuar con varios receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-Cloropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona
- 1-(2-Bromopiridin-3-il)-4-(4-metilfenil)piperazin-1-ona
Singularidad
1-(2-Fluoropiridin-3-il)-4-(4-metilfenil)piperazin-1-ona es único debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. La electronegatividad y el pequeño tamaño del flúor permiten interacciones únicas con objetivos biológicos, lo que distingue a este compuesto de sus análogos cloro y bromo .
Propiedades
Número CAS |
921230-79-7 |
|---|---|
Fórmula molecular |
C17H18FN3O |
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
(2-fluoropyridin-3-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O/c1-13-4-6-14(7-5-13)20-9-11-21(12-10-20)17(22)15-3-2-8-19-16(15)18/h2-8H,9-12H2,1H3 |
Clave InChI |
AFVYLQNUPKZROA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)

![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)


